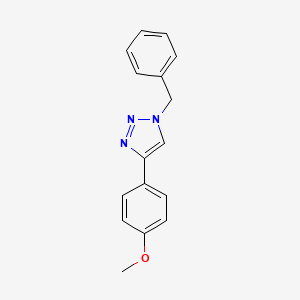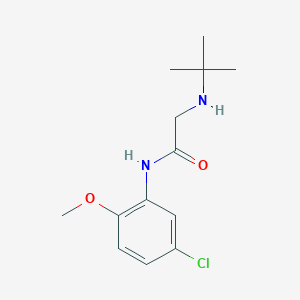![molecular formula C98H91Cl5NP4Ru2+ B14892294 [NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] is a complex coordination compound featuring ruthenium as the central metal atom This compound is notable for its chiral ligand, ®-tolbinap, which imparts unique stereochemical properties The presence of dimethylammonium (NH2Me2) as a counterion further stabilizes the complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] typically involves the coordination of ruthenium with the chiral ligand ®-tolbinap in the presence of chloride ions. The reaction is carried out under inert conditions to prevent oxidation. A common synthetic route includes:
- Dissolving ruthenium trichloride in an appropriate solvent such as dichloromethane.
- Adding the chiral ligand ®-tolbinap to the solution.
- Introducing dimethylammonium chloride to the reaction mixture.
- Stirring the mixture at room temperature for several hours to ensure complete coordination.
- Isolating the product by filtration and washing with a non-polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: undergoes several types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: Reduction reactions can revert the ruthenium center to lower oxidation states, affecting its coordination environment.
Substitution: Ligand substitution reactions can occur, where the chloride ions or the chiral ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
Applications De Recherche Scientifique
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s chiral properties make it useful in studying enzyme mimetics and chiral recognition processes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The chiral ligand ®-tolbinap plays a crucial role in inducing asymmetry in the reactions, leading to the formation of chiral products. The molecular targets and pathways involved include:
Coordination with substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Induction of chirality: The chiral ligand induces asymmetry, resulting in enantioselective transformations.
Comparaison Avec Des Composés Similaires
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: can be compared with other similar compounds such as:
[NH2Me2][(RuCl((S)-tolbinap))2((1/4)-Cl)3]: The enantiomeric counterpart with (S)-tolbinap as the chiral ligand.
[NH2Me2][(RuCl(®-binap))2((1/4)-Cl)3]: A similar compound with binap as the chiral ligand instead of tolibinap.
[NH2Me2][(RuCl(®-phbinap))2((1/4)-Cl)3]: Another analogous compound with phbinap as the chiral ligand.
The uniqueness of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] lies in its specific chiral ligand ®-tolbinap, which imparts distinct stereochemical properties and catalytic activities compared to its analogs.
Propriétés
Formule moléculaire |
C98H91Cl5NP4Ru2+ |
|---|---|
Poids moléculaire |
1786.1 g/mol |
Nom IUPAC |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Clé InChI |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


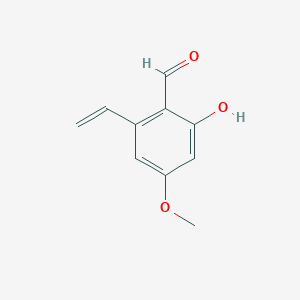
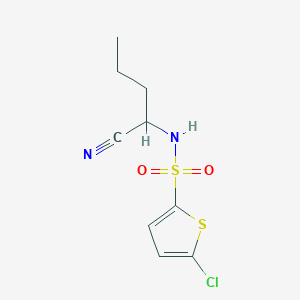

![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
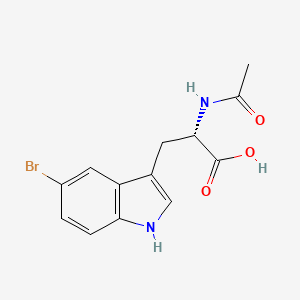
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
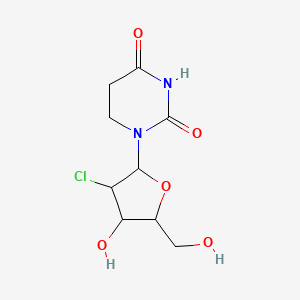
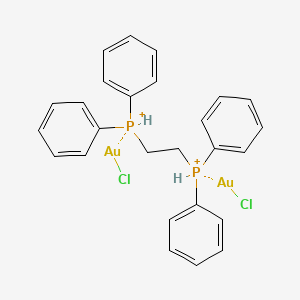
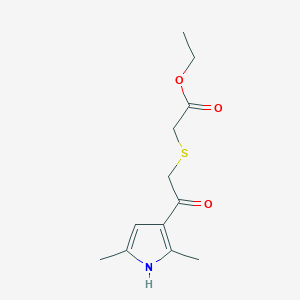
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
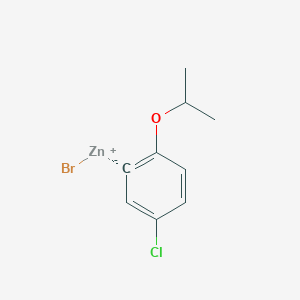
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
